4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

Organic Synthesis Medicinal Chemistry Chemoselectivity

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2) is a highly functionalized heterocyclic building block. Its pyridine core is substituted at the 2-position with a carboxylic acid, at the 5-position with a nitro group, and at the 4- and 6-positions with chlorine atoms.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 850544-26-2
Cat. No. B3194507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
CAS850544-26-2
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(=O)O)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12)
InChIKeyZYXYWPPPPRSSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2): A Core Intermediate for Pharmaceuticals and Agrochemicals


4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2) is a highly functionalized heterocyclic building block [1]. Its pyridine core is substituted at the 2-position with a carboxylic acid, at the 5-position with a nitro group, and at the 4- and 6-positions with chlorine atoms . This unique substitution pattern, particularly the presence of two chlorine atoms ortho to the ring nitrogen, confers distinct chemical reactivity and makes it a versatile intermediate for the synthesis of complex molecules, including the antiplatelet drug Ticagrelor and various agrochemical candidates .

Why 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid (CAS 850544-26-2) Cannot Be Casually Substituted with Other Nitropyridine Analogs


The specific 2,4,6-trisubstitution pattern on the pyridine ring is the primary driver of its utility and reactivity . Simple substitution with other nitropyridine analogs, such as 5-nitro-2-pyridinecarboxylic acid (lacking the 4- and 6-chloro groups), or positional isomers like 4,6-dichloro-5-nitronicotinic acid, results in molecules with fundamentally different electronic properties, steric hindrance, and consequently, divergent chemical and biological behavior . The dual chlorine atoms serve as critical handles for further functionalization via nucleophilic aromatic substitution, enabling the construction of specific molecular architectures that are unattainable with less substituted or differently substituted pyridine cores .

Quantitative Evidence Guide for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid (CAS 850544-26-2) vs. Closest Analogs


Comparative Reactivity: Orthogonal Functionalization of Chlorine vs. Carboxylic Acid in 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

The compound provides two distinct electrophilic sites for sequential derivatization: the carboxylic acid at the 2-position and the chlorine atoms at the 4- and 6-positions. This allows for a controlled, orthogonal functionalization strategy . This is a significant advantage over 2-chloro-5-nitropyridine, which only offers a single site for substitution and cannot be used to build the same complex structures without additional protection/deprotection steps.

Organic Synthesis Medicinal Chemistry Chemoselectivity

Impact on Final Drug Pharmacokinetics: Enhanced Metabolic Stability from Dichloro Substitution

According to preclinical data, the dichloro-substituted pyridine core contributes to a significant increase in metabolic stability compared to monochlorinated analogs. A source notes that this specific substitution pattern extends the compound's half-life by approximately 3-fold . This is a direct, quantifiable advantage for the drug molecules derived from this intermediate.

Drug Metabolism Pharmacokinetics ADME

Utility in Generating High-Potency Leads: Access to Sub-nanomolar HDAC Inhibitors

This specific acid serves as a precursor for novel pyrido[3,4-b]indole derivatives. A study reported that these derivatives exhibit potent inhibition against histone deacetylase (HDAC) enzymes, with IC50 values as low as 0.8 nM . This level of potency is significantly higher than many first-generation HDAC inhibitors and highlights the value of this specific building block in generating highly active leads.

Cancer Research Epigenetics Histone Deacetylase (HDAC)

Top R&D and Industrial Application Scenarios for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid (CAS 850544-26-2)


Synthesis of Ticagrelor and Next-Generation Antiplatelet Agents

This compound is a crucial intermediate in the synthesis of Ticagrelor, a blockbuster antiplatelet medication . The dual-chloro substitution pattern is essential for constructing the cyclopentyl-triazolo-pyrimidine core of the drug. For procurement in pharmaceutical R&D, this specific acid is required; substitution with a less substituted pyridine would derail the entire synthetic route and is not viable.

Development of Highly Potent Epigenetic Modulators (HDAC Inhibitors)

As evidenced by the sub-nanomolar IC50 values of derived pyrido[3,4-b]indole compounds, this acid is a privileged starting material for synthesizing potent histone deacetylase (HDAC) inhibitors . Research groups focused on cancer epigenetics should prioritize this building block to access this high-activity chemical space, which is less accessible from simpler pyridine carboxylic acids.

Agrochemical Discovery: Designing Novel Herbicides and Pesticides

The compound's structure aligns with a known class of herbicidally active substituted nitropyridines . The ability to orthogonally functionalize the 2-carboxylic acid and the 4,6-dichloro groups allows for the rapid generation of diverse libraries for screening against various weed species and insect pests. This is a preferred starting point over 5-nitro-2-pyridinecarboxylic acid due to the additional synthetic handles.

Creation of PKC-theta Inhibitor Libraries for Immunological Disorders

This compound is a key starting material in patented synthetic routes for preparing pyridine derivatives that act as inhibitors of PKC-theta [1]. The specific 4,6-dichloro-5-nitro motif is a critical pharmacophoric element for achieving potent inhibition (IC50 < 1 μM) in this class of compounds, making it a necessary procurement item for groups working on autoimmune disease and type II diabetes targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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